molecular formula C21H21N3O3S B2929818 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide CAS No. 681266-19-3

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide

Cat. No.: B2929818
CAS No.: 681266-19-3
M. Wt: 395.48
InChI Key: QUZJMSQCORYDBN-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with two phenyl substituents and a butanamide side chain. The 5,5-dioxo group in the thienopyrazole ring confers sulfone-like electronic properties, which may enhance metabolic stability and binding affinity in pharmacological contexts.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-17(15-9-5-3-6-10-15)21(25)22-20-18-13-28(26,27)14-19(18)23-24(20)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJMSQCORYDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the phenyl and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest structural analog in the provided evidence is 3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 893937-64-9) . Both share the 5,5-dioxo-thieno[3,4-c]pyrazole scaffold but differ in substituents (Table 1).

Table 1: Structural Comparison
Property Target Compound 3,4-Difluoro Analog (CAS 893937-64-9)
Core Structure 5,5-dioxo-thieno[3,4-c]pyrazole 5,5-dioxo-thieno[3,4-c]pyrazole
Position 2 Substituent Phenyl 4-Methoxyphenyl
Position 3 Substituent 2-Phenylbutanamide 3,4-Difluorobenzamide
Molecular Formula C₂₂H₂₀N₃O₃S C₁₉H₁₅F₂N₃O₄S
Molecular Weight 406.48 g/mol 419.4 g/mol

Implications of Substituent Variations

Position 3 Substituent :

  • The 2-phenylbutanamide in the target compound provides a flexible aliphatic chain, which could enhance binding to deeper protein pockets. In contrast, the analog’s 3,4-difluorobenzamide incorporates electronegative fluorine atoms, likely increasing metabolic stability and bioavailability .

Research Findings and Limitations

Pharmacological Potential

Crystallographic Analysis

Crystallography software like SHELXL () and ORTEP-3 () are widely used for structural elucidation of such compounds.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a complex organic compound with a unique thieno[3,4-c]pyrazole framework. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological potential.

Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Properties : Initial findings indicate that it may reduce inflammation markers in cellular models.
  • Antimicrobial Effects : There are indications of activity against various bacterial strains.

The exact mechanism of action for this compound remains under investigation; however, several hypotheses have been proposed based on its structural characteristics:

  • Enzyme Inhibition : It may interact with specific enzymes involved in cancer pathways or inflammatory responses.
  • Receptor Binding : The thieno[3,4-c]pyrazole moiety suggests potential binding to various receptors implicated in disease processes.
  • Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazole}4579-XFluorinated derivative with notable anti-inflammatory properties
N-{5-bromo-thieno[3,4-c]pyrazole}16903-XHalogenated variant with potential antimicrobial activity
N-{5-methylthieno[3,4-c]pyrazole}12345-XMethyl-substituted variant showing different pharmacological profiles

This comparison highlights how the specific combination of functional groups in N-{5,5-dioxo...} could lead to enhanced therapeutic profiles or different modes of action.

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